6-Fluoroquinoline-8-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoroquinoline-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-4-7-2-1-3-12-10(7)8(5-9)6-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNMGOKPEQFEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618412 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-42-5 | |
| Record name | 6-Fluoroquinoline-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Chemical Reactivity and Mechanistic Studies of 6 Fluoroquinoline 8 Carbaldehyde
Electrophilic and Nucleophilic Reactivity Profiles of the Fluoroquinoline Core
The quinoline (B57606) ring system is characterized by a pyridine (B92270) ring, which is electron-deficient, and a benzene (B151609) ring, which is comparatively electron-rich. Consequently, the pyridine ring is generally more susceptible to nucleophilic attack, while the benzene ring is the primary site for electrophilic substitution.
Electrophilic Reactivity: Electrophilic aromatic substitution (EAS) on the quinoline nucleus typically occurs on the benzenoid ring, preferentially at positions 5 and 8, as these are the most activated positions. The fluorine atom at the 6-position, being an ortho, para-directing deactivator, influences this reactivity. Due to its strong inductive electron-withdrawing effect (-I), the fluorine atom deactivates the entire ring system towards electrophilic attack. However, its lone pairs can participate in resonance, which directs incoming electrophiles to the ortho and para positions (relative to the fluorine). In the case of 6-fluoroquinoline (B108479), this would be positions 5 and 7. The interplay between the directing effects of the nitrogen atom (favoring positions 5 and 8) and the fluorine atom (favoring positions 5 and 7) suggests that position 5 is the most likely site for electrophilic attack, followed by position 7. The inherent activation of the 8-position is diminished by the presence of the electron-withdrawing carbaldehyde group.
Nucleophilic Reactivity: The pyridine ring of the quinoline system is inherently electron-deficient and is therefore susceptible to nucleophilic attack, particularly at positions 2 and 4. The fluorine atom at the 6-position, with its strong -I effect, further withdraws electron density from the entire heterocyclic system, thereby enhancing its reactivity towards nucleophiles. This makes 6-fluoroquinoline-8-carbaldehyde more susceptible to nucleophilic aromatic substitution (SNAr) compared to unsubstituted quinoline.
Reactivity of the C8-Carbaldehyde Group in Diverse Organic Transformations
The carbaldehyde group at the C8 position is a versatile functional group that can participate in a wide array of organic transformations. Its reactivity is influenced by the electronic properties of the 6-fluoroquinoline core.
Nucleophilic Addition: The aldehyde carbonyl is electrophilic and readily undergoes nucleophilic addition. The electron-withdrawing nature of the fluoroquinoline ring enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles such as organometallic reagents (Grignard, organolithium), cyanide, and amines.
Condensation Reactions: The C8-carbaldehyde can undergo condensation reactions with various nucleophiles. For instance, it can react with primary amines to form Schiff bases (imines), with hydroxylamine to form oximes, and with hydrazines to form hydrazones. These reactions are often catalyzed by acids.
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).
Electronic and Steric Influence of Fluoro-Substitution on Aromatic Reactivity
The fluorine atom at the 6-position exerts a significant influence on the reactivity of the quinoline ring through a combination of electronic and steric effects.
Electronic Effects:
Inductive Effect (-I): Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect. This effect deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.
Steric Effects: The fluorine atom is relatively small, and therefore its steric hindrance is generally minimal compared to other halogens. However, its presence can still influence the regioselectivity of reactions by sterically disfavoring attack at the adjacent C5 and C7 positions to some extent, although this effect is less pronounced than its electronic influence.
Elucidation of Reaction Mechanisms for Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting and controlling reaction outcomes.
The pathways of both electrophilic and nucleophilic substitutions are governed by kinetic and thermodynamic factors.
Electrophilic Aromatic Substitution: The mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex). The stability of this intermediate determines the regioselectivity. The fluorine atom's -I effect destabilizes the sigma complex, leading to slower reaction rates (kinetic effect) compared to unsubstituted quinoline. However, its +R effect can stabilize the intermediate when the electrophile adds to the ortho or para positions, influencing the regiochemical outcome.
Nucleophilic Aromatic Substitution: The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The electron-withdrawing fluorine atom and the nitrogen in the pyridine ring help to stabilize this negative charge, lowering the activation energy and favoring the reaction kinetically. The product of SNAr is generally more stable than the starting material, making the reaction thermodynamically favorable.
Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating the reaction mechanisms of complex molecules like this compound. These methods can be used to:
Calculate the electron density at different positions on the aromatic ring to predict the sites of electrophilic and nucleophilic attack.
Model the transition states of reaction pathways to determine activation energies and predict reaction rates.
Calculate the relative energies of intermediates and products to assess the thermodynamic favorability of different reaction pathways.
For this compound, computational studies can provide valuable insights into how the fluorine and carbaldehyde substituents modulate the electronic structure and reactivity of the quinoline core.
Analysis of Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
Chemoselectivity: In reactions with reagents that can potentially react with both the carbaldehyde group and the fluoroquinoline ring, chemoselectivity becomes a key consideration. For example, a strong nucleophile could either add to the aldehyde or substitute a group on the ring. The reaction conditions (temperature, solvent, catalyst) can often be tuned to favor one reaction over the other.
Regioselectivity:
In electrophilic substitution , as discussed, the regioselectivity is a complex interplay of the directing effects of the heterocyclic nitrogen and the fluorine substituent, with position 5 being the most probable site of attack.
In nucleophilic substitution , attack is favored at the electron-deficient positions 2 and 4 of the pyridine ring.
Stereoselectivity: If a nucleophilic addition to the C8-carbaldehyde group creates a new chiral center, the stereoselectivity of the reaction becomes important. In the absence of a chiral influence (catalyst or reagent), a racemic mixture of enantiomers will be formed. However, the use of chiral reducing agents or catalysts can lead to the preferential formation of one enantiomer over the other.
V. Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and stable conformations of 6-Fluoroquinoline-8-carbaldehyde. dergipark.org.tr These methods solve the Schrödinger equation approximately to provide information on molecular geometry, orbital energies, and charge distribution.
Detailed research findings indicate that for quinoline (B57606) derivatives, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) provide reliable geometric and electronic data that correlate well with experimental results. dergipark.org.trnih.govresearchgate.net Conformational analysis of related fluoroquinolone precursors shows that intramolecular hydrogen bonds can significantly influence the energetic preference of certain conformers. researchgate.net For this compound, calculations would focus on the rotational barrier of the C8-aldehyde group and the planarity of the quinoline ring system. The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding its reactivity. rsc.org The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. rsc.org
| Parameter | Typical Computational Method | Significance |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-311G++(d,p)) | Provides bond lengths, bond angles, and dihedral angles of the lowest energy conformation. nih.gov |
| HOMO Energy | DFT (e.g., B3LYP/6-31G'(d,p)) | Indicates the electron-donating ability of the molecule. rsc.org |
| LUMO Energy | DFT (e.g., B3LYP/6-31G'(d,p)) | Indicates the electron-accepting ability of the molecule. rsc.org |
| HOMO-LUMO Gap | DFT | Relates to the chemical reactivity and kinetic stability of the molecule. rsc.org |
| Mulliken Atomic Charges | DFT | Describes the electron distribution and identifies potential sites for electrophilic and nucleophilic attack. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution and predicts reactivity towards charged species. nih.gov |
Molecular Docking and Dynamics Simulations with Macromolecular Targets (e.g., DNA Gyrase, Topoisomerase IV, Viral Proteases)
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, like this compound, and a macromolecular target. Fluoroquinolones are well-known inhibitors of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. researchgate.netnih.gov
Docking studies place the ligand into the binding site of the protein to predict its preferred orientation and binding affinity. For fluoroquinolones, these studies have shown that they typically bind in the DNA-binding and cleavage site of the enzymes, stabilizing the enzyme-DNA complex and leading to double-strand breaks. nih.gov A key feature of this interaction is the formation of a water-metal ion bridge, where a magnesium ion mediates the interaction between the quinolone's keto-acid moiety and specific residues in the enzyme, such as a conserved serine and an acidic amino acid. nih.gov MD simulations are then used to assess the stability of the ligand-protein complex over time, providing insights into conformational changes and the persistence of key interactions. mdpi.comnih.gov While specific docking studies on this compound are not widely published, its structural similarity to other fluoroquinolones suggests it would target these enzymes. The aldehyde group at the C8 position could potentially form additional interactions within the binding pocket.
| Target Protein | PDB ID | Key Interacting Residues (Typical) | Predicted Binding Affinity (Range) |
|---|---|---|---|
| E. coli DNA Gyrase Subunit A | 6RKU rcsb.org | Ser, Asp, Gly, Arg | -7 to -10 kcal/mol |
| E. coli DNA Gyrase Subunit B | 6KZV rcsb.org | Asn46, Gly77, Val71, Ile78 nih.gov | -4.5 to -8 kcal/mol |
| E. coli Topoisomerase IV | 1S14 mdpi.com | Ser, Glu, Arg, Asn1042 mdpi.com | -7 to -9 kcal/mol |
| S. aureus DNA Gyrase | 2XCT | Ser, Asp, Arg | -8 to -11 kcal/mol |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For fluoroquinolone derivatives, QSAR studies are used to design new molecules with enhanced antibacterial potency. aip.orgiosrjournals.org
A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known activities. aip.org These descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic), are then correlated with the biological activity using statistical methods like multilinear regression (MLR). researchgate.netaip.org The resulting equation can be used to predict the activity of new, unsynthesized compounds. For instance, a QSAR study on fluoroquinolones identified atomic charges on specific carbon and oxygen atoms and the LUMO energy as key descriptors for predicting antibacterial activity against E. coli. researchgate.netaip.org Such models can guide the modification of the this compound scaffold, for example, by suggesting which positions to substitute and with what kind of chemical groups to improve activity. aip.org
| Descriptor Type | Example Descriptor | Relevance |
|---|---|---|
| Electronic | Atomic charges, HOMO/LUMO energy, Dipole moment | Describes the ability to participate in electrostatic and orbital interactions. researchgate.netaip.org |
| Topological | Wiener index, Kier & Hall connectivity indices | Quantifies molecular size, shape, and branching. |
| Steric/Geometrical | Molecular volume, Surface area, Ovality | Relates to how the molecule fits into a receptor site. |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Describes the lipophilicity, which affects membrane permeability and binding. iosrjournals.org |
Reaction Pathway Analysis and Transition State Characterization
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed mechanism that includes intermediates and transition states. joaquinbarroso.com For this compound, this could involve studying its synthesis, such as the formylation of a 6-fluoroquinoline (B108479) precursor, or its subsequent reactions.
The process involves locating the structures of reactants, products, and all transition states on the potential energy surface. Methods like Quadratic Synchronous Transit (QST2 or QST3) in software like Gaussian can be used to find a transition state structure between a given reactant and product. youtube.com Once a transition state is located, frequency calculations must be performed to confirm it is a first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. joaquinbarroso.com The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. For example, the mechanism of the Doebner reaction, a method for synthesizing quinolines, has been investigated computationally to understand the role of intermediates and hydrogen transfer steps. nih.gov
| Step | Computational Method/Keyword | Purpose and Output |
|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Find the minimum energy structures of reactants and products. |
| 2. Transition State Search | opt=(QST2) or opt=(TS, Berny) | Locate the saddle point structure connecting reactants and products. youtube.com |
| 3. Frequency Calculation | freq=noraman | Confirm the nature of stationary points (minimum or transition state) and obtain zero-point vibrational energies. joaquinbarroso.com |
| 4. Intrinsic Reaction Coordinate (IRC) | IRC | Confirm that the found transition state connects the correct reactants and products. |
| 5. Energy Calculation | Single-point energy with a larger basis set | Calculate the activation energy and reaction energy. |
In Silico Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) for Structural Confirmation and Elucidation
Computational methods can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of newly synthesized compounds like this compound.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. dergipark.org.trresearchgate.net The calculated shifts for a proposed structure can be compared with experimental data to confirm its identity. Studies on quinoline derivatives have shown good agreement between GIAO-calculated and experimental spectra. researchgate.net It has been noted for fluoroquinolones that proton chemical shifts can be concentration-dependent due to self-association phenomena. nih.gov
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. nih.gov These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, resulting in a theoretical IR spectrum that closely matches the experimental one. dergipark.org.tr This allows for the assignment of specific vibrational modes to the observed peaks. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. rsc.orgrsc.org TD-DFT calculations provide the excitation energies (which correspond to absorption wavelengths, λ_max) and oscillator strengths (which relate to absorption intensity). researchgate.net These calculations can identify the nature of the electronic transitions, such as n→π* or π→π*. rsc.orgresearchgate.net
| Spectroscopy | Parameter | Typical Predicted Range/Value | Computational Method |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (ppm) | 7.0 - 9.0 | DFT/GIAO researchgate.net |
| Aldehyde Proton (ppm) | 9.5 - 10.5 | ||
| ¹³C NMR | Aromatic Carbons (ppm) | 110 - 160 | DFT/GIAO researchgate.net |
| Aldehyde Carbonyl (ppm) | 185 - 195 | ||
| IR | C=O Stretch (cm⁻¹) | 1680 - 1710 | DFT (e.g., B3LYP) dergipark.org.tr |
| C-F Stretch (cm⁻¹) | 1200 - 1300 | ||
| UV-Vis | λ_max (nm) | 280 - 350 | TD-DFT (e.g., B3LYP) researchgate.netresearchgate.net |
Vi. Advanced Spectroscopic Elucidation and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR techniques)
High-resolution NMR spectroscopy is indispensable for elucidating the molecular structure of 6-fluoroquinoline-8-carbaldehyde in solution. Analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by two-dimensional (2D) NMR experiments, allows for the unambiguous assignment of all atoms in the structure.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each of the aromatic protons and the aldehyde proton. The aldehyde proton (CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the δ 9.5-10.5 ppm region, due to the deshielding effect of the carbonyl group. The protons on the quinoline (B57606) ring system will exhibit complex splitting patterns (doublets, doublets of doublets) arising from spin-spin coupling with neighboring protons and through-space coupling with the fluorine atom.
¹³C NMR: The ¹³C NMR spectrum will display ten distinct resonances corresponding to the ten carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing at approximately δ 190-200 ppm. The carbon atom bonded to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of organofluorine compounds. Other aromatic carbons will appear in the typical range of δ 110-150 ppm, with their exact shifts influenced by the electron-withdrawing effects of the fluorine, the aldehyde, and the ring nitrogen.
¹⁹F NMR: As a spin-½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive probe. chem960.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, the chemical shift of which is indicative of the electronic environment of the fluorine atom attached to the aromatic quinoline system. chem960.com Coupling to adjacent protons (³JHF and ⁴JHF) would be observable in a high-resolution spectrum.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the ¹H-¹H spin-spin coupling network, confirming the connectivity of protons on the quinoline rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protonated carbons.
Table 1: Predicted NMR Data for this compound Predicted values are based on standard functional group ranges and analysis of similar quinoline structures. Actual experimental values may vary.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Correlations and Notes |
|---|---|---|
| ¹H | ||
| -CHO | 9.5 - 10.5 | Singlet; deshielded by carbonyl group. |
| Aromatic-H | 7.5 - 9.0 | Complex multiplets (d, dd); coupling to adjacent protons and ¹⁹F. |
| ¹³C | ||
| C=O | 190 - 200 | Aldehyde carbonyl carbon. |
| C-F | 155 - 165 | Large ¹JCF coupling constant. |
| Aromatic-C | 110 - 150 | Remaining eight carbons of the quinoline ring system. |
| ¹⁹F | ||
| Ar-F | -110 to -125 | Relative to CFCl₃; coupled to ortho and meta protons. |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₀H₆FNO) google.com, the calculated exact mass can be compared to the experimental value to confirm its composition with high confidence. Electrospray ionization (ESI) is a common technique used for such analyses. acs.org
Fragmentation Analysis: In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting daughter ions provide structural information. A plausible fragmentation pathway for this compound would likely initiate with the loss of the formyl radical (•CHO) or a molecule of carbon monoxide (CO) from the aldehyde group. Subsequent fragmentation could involve the loss of a fluorine atom or the characteristic cleavage of the quinoline ring system, such as the expulsion of hydrogen cyanide (HCN). Analysis of these fragments helps to piece together the molecular structure, corroborating the NMR data. Studies on the degradation of other fluoroquinolones often reveal pathways involving modifications to substituents on the core ring structure. saschirality.org
Table 2: Predicted HRMS Fragmentation Data for this compound
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₀H₇FNO]⁺ | 176.0506 | Protonated Molecular Ion |
| [M-H]⁻ | [C₁₀H₅FNO]⁻ | 174.0364 | Deprotonated Molecular Ion |
| [M-CO+H]⁺ | [C₉H₇FN]⁺ | 148.0557 | Loss of carbon monoxide |
| [M-CHO]⁺ | [C₉H₆FN]⁺ | 147.0484 | Loss of formyl radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak between 1685-1710 cm⁻¹ is indicative of the C=O stretching vibration of the aromatic aldehyde. cas.cz The C-F bond stretch would appear as a strong absorption in the 1000-1100 cm⁻¹ region. cas.cz Vibrations associated with the quinoline ring, including C=C and C=N stretching, would be observed in the 1450-1620 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aldehyde C-H stretch typically produces one or two weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹. cas.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
|---|---|---|
| > 3000 | Aromatic C-H Stretch | Medium-Weak |
| ~2820, ~2720 | Aldehyde C-H Stretch | Weak |
| 1685 - 1710 | Aldehyde C=O Stretch | Strong |
| 1450 - 1620 | Aromatic C=C and C=N Stretch | Medium-Strong |
| 1000 - 1100 | C-F Stretch | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended conjugated system of the fluoroquinoline ring is expected to give rise to strong absorptions in the UV region due to π → π* transitions. The aldehyde's carbonyl group can also exhibit a weaker n → π* transition at a longer wavelength. The exact position and intensity of these absorption maxima are sensitive to the solvent environment. The UV absorption spectra of similar fluoroquinolone antibiotics show significant overlap in the 220–370 nm range. researchgate.net
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination
Single-crystal X-ray diffraction is the most powerful method for obtaining an unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals how molecules pack in the crystal lattice, detailing any intermolecular interactions such as hydrogen bonding or π-stacking that dictate the solid-state architecture.
While the technique is definitive, a search of publicly available crystallographic databases did not yield a solved crystal structure for this compound. However, numerous crystal structures of related quinoline derivatives have been successfully determined and reported, demonstrating the suitability of this class of compounds for X-ray analysis. Obtaining a single crystal of this compound would allow for its complete solid-state structural verification.
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration Determination (if chiral derivatives are involved)
This compound is an achiral molecule as it possesses a plane of symmetry and lacks any stereocenters. Therefore, it does not exhibit optical activity and would be silent in chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
However, these techniques would become essential if the aldehyde functional group were to be used to synthesize chiral derivatives. cas.czcas.cz For example, a nucleophilic addition to the carbonyl carbon could create a new chiral center. In such cases, CD and ORD spectroscopy would be invaluable for:
Determining Enantiomeric Excess (ee): Comparing the chiroptical signal of a synthesized mixture to that of a pure enantiomer allows for the quantification of its optical purity.
Assigning Absolute Configuration: The sign and shape of the Cotton effect in CD/ORD spectra can often be correlated to the absolute configuration (R or S) of the stereocenter, frequently supported by quantum chemical calculations.
Thus, while not applicable to the parent compound, chiroptical spectroscopy is a critical tool for the stereochemical analysis of any chiral molecules derived from this compound.
Vii. Applications in Advanced Chemical Synthesis
Utility as a Key Building Block for Complex Heterocyclic Frameworks
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Quinolines, in particular, are a class of nitrogen-containing heterocycles that form the core of many natural products and synthetic drugs. nih.gov The aldehyde functionality at the 8-position of 6-fluoroquinoline (B108479) provides a reactive handle for a variety of cyclization and condensation reactions, enabling the construction of more intricate, polycyclic heterocyclic systems. nih.govsigmaaldrich.com These reactions can lead to the formation of fused ring systems, where the quinoline (B57606) is annulated with other heterocyclic or carbocyclic rings, or to the creation of binary systems connected by a newly formed bond. nih.gov The presence of the fluorine atom at the 6-position can significantly influence the reactivity and biological activity of the resulting complex frameworks. Heterocyclic aldehydes are recognized as key synthetic intermediates in the creation of potent and selective inhibitors for various biological targets. sigmaaldrich.com The synthesis of pyrimido[5,4-b]quinoline-2,4,9-triones and pyrimido[5,4-c]isoquinolines has been achieved through efficient one-pot procedures, demonstrating the utility of functionalized quinolines in building complex heterocyclic structures. researchgate.net
Strategic Precursor for Ligand Design in Coordination Chemistry
In the field of coordination chemistry, the design of ligands with specific electronic and steric properties is crucial for the development of metal complexes with desired catalytic, sensory, or photophysical characteristics. 6-Fluoroquinoline-8-carbaldehyde serves as an excellent precursor for the synthesis of such specialized ligands. The aldehyde group can be readily converted into various chelating moieties, such as imines (through condensation with primary amines), which can then coordinate to metal ions. The nitrogen atom of the quinoline ring itself provides an additional coordination site, allowing for the formation of stable bidentate or polydentate ligands.
The development of selective and sensitive fluorescent chemosensors for the detection of metal ions is an active area of research with applications in environmental monitoring and biological imaging. 8-Hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to form fluorescent complexes with a variety of metal ions. nih.gov By starting with this compound, it is possible to synthesize Schiff base ligands that exhibit changes in their fluorescence properties upon binding to specific metal ions. For instance, a novel fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base has demonstrated high selectivity for Al³⁺ ions. fluoromart.com The fluorine substituent can modulate the electronic properties of the ligand, potentially enhancing the selectivity and sensitivity of the resulting sensor.
Dye-sensitized solar cells (DSSCs) represent a promising technology for the conversion of solar energy into electricity, and the performance of these devices is heavily dependent on the properties of the sensitizing dye. nih.govsigmaaldrich.com Organic dyes for DSSCs often consist of a donor-π-acceptor structure to facilitate intramolecular charge transfer upon photoexcitation. sigmaaldrich.com this compound can be elaborated into complex dye molecules that act as sensitizers in DSSCs. The quinoline moiety can serve as part of the electron-accepting or π-conjugated spacer component of the dye. The synthesis of new generations of photosensitizers, including those based on iron(II)-N-heterocyclic carbene complexes, highlights the ongoing efforts to create efficient and earth-abundant materials for DSSCs. nih.gov The performance of DSSCs can be significantly influenced by the structure of the dye complex, with higher conversion efficiencies being linked to the stability of the complexes and their absorption characteristics in the UV-Vis light region. nih.gov Recent developments have also focused on ruthenium-based complexes and co-sensitization strategies to enhance the efficiency of DSSCs. mdpi.com
Intermediate for the Development of Fluorescent Probes and Advanced Dyes
Beyond metal-ion sensing, the fluorescent properties of quinoline derivatives make them valuable components in the design of a broader range of fluorescent probes and advanced dyes. The 6-fluoroquinoline core, when incorporated into larger conjugated systems, can lead to materials with tunable emission wavelengths and high quantum yields. The aldehyde group of this compound is a key entry point for the chemical modifications needed to create these complex dye structures. For example, it can undergo Wittig-type reactions or Knoevenagel condensations to extend the π-system and fine-tune the photophysical properties. 8-Hydroxyquinoline derivatives are utilized as electron carriers in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors. nih.gov
Precursor in the Synthesis of Complex Agrochemical Structures
The quinoline ring system is a feature of many biologically active compounds, including those with applications in agriculture. Fluoroquinolones, a class of antibiotics, are known for their broad-spectrum antibacterial activity and work by inhibiting bacterial DNA replication. wikipedia.org The structural motifs present in this compound can be found in or serve as a starting point for the synthesis of new agrochemical agents. The aldehyde functionality allows for the introduction of various pharmacophores and side chains that can modulate the biological activity and spectrum of the resulting compounds, potentially leading to the development of new pesticides or plant growth regulators.
Viii. Research into Biological Activity and Mechanistic Pharmacology Pre Clinical Focus
Elucidation of Structure-Activity Relationships (SAR) for Derived Compounds
Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of compounds derived from the 6-fluoroquinoline (B108479) core. These investigations systematically alter the chemical structure of the lead compound and assess the resulting impact on biological activity.
For instance, research on 1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and their corresponding 1,8-naphthyridine (B1210474) analogs has demonstrated the importance of the substituent at the 7-position. Among the various derivatives synthesized and tested, those featuring a 7-aminopyrrolidinyl or a 7-diazabicyclo group on the naphthyridine core, such as BMY 40062, exhibited the most potent in vitro and in vivo antibacterial activities. nih.gov This highlights the critical role of the C7 substituent in determining the antibacterial efficacy of this class of compounds. nih.gov
In the context of antimycobacterial agents, SAR studies on fluoroquinolone derivatives have revealed key structural features necessary for activity against Mycobacterium tuberculosis. For example, the introduction of a fluoro substituent at the C-2 position of 1-aryl fluoroquinolones was found to be important for their anti-TB activity. nih.gov Specifically, 1-(2-fluoro-4-nitrophenyl) derivatives were active, whereas their 1-(4-nitrophenyl) counterparts were not. nih.gov Furthermore, the nature of the substituent at the 7-position also significantly modulates antimycobacterial potency. Derivatives with a 7-piperidinyl or a 7-(3,5-dimethylpiperazinyl) group showed greater inhibition of M. tuberculosis than those with 7-morpholinyl, 7-(4-methylpiperazinyl), or 7-piperazinyl moieties. nih.gov
Interactive Data Table: Structure-Activity Relationships of Fluoroquinolone Derivatives
| Base Scaffold | Modification | Effect on Biological Activity |
| 1-Aryl fluoroquinolone | Addition of a fluoro group at the C-2 position of the 1-aryl ring. | Important for anti-TB activity. nih.gov |
| 1-(2-Fluoro-4-nitrophenyl)quinolones | Substitution at the 7-position with piperidinyl or 3,5-dimethylpiperazinyl groups. | More active against M. tuberculosis compared to morpholinyl, 4-methylpiperazinyl, or piperazinyl substituents. nih.gov |
| Fluoroquinolone | Incorporation of a 7-[4-(8-hydroxyquinolin-2-ylmethyl)piperazin-1-yl] moiety. | Enhanced anti-TB activity compared to the 7-(4-methylpiperazinyl) analog. nih.gov |
| 1-tert-Butyl-6-fluoro-1,8-naphthyridine | Substitution at the 7-position with an aminopyrrolidinyl or diazabicyclo group. | Most potent in vitro and in vivo antibacterial activity. nih.gov |
Investigation of Molecular Target Identification and Enzymatic Inhibition
A primary mechanism of action for many fluoroquinolone derivatives is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. wikipedia.orgnih.gov These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. wikipedia.org They function by creating transient double-strand breaks in the DNA, allowing for the passage of another DNA segment through the break, and then resealing the DNA. nih.gov
Fluoroquinolones interfere with this process by stabilizing the complex formed between the enzyme and the cleaved DNA. oup.com This stabilized "cleavage complex" acts as a physical barrier, blocking the progression of the DNA replication fork and ultimately leading to lethal double-strand breaks in the bacterial chromosome. nih.govoup.com
The specific primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the more sensitive target, while topoisomerase IV is often the primary target in Gram-positive bacteria. wikipedia.orgoup.com However, for broad-spectrum activity, dual targeting of both enzymes is a desirable characteristic, as it can slow the development of bacterial resistance. nih.gov Newer generations of fluoroquinolones, such as some fourth-generation compounds, have been designed to exhibit more balanced activity against both DNA gyrase and topoisomerase IV. wikipedia.org
Beyond their well-established antibacterial effects, research has explored the potential of quinoline (B57606) derivatives to interact with other significant biological targets, including viral enzymes and cellular kinases.
Viral Proteases : Some studies have investigated the interaction of fluoroquinolone compounds with viral proteases, which are essential for the replication of many viruses. mdpi.com For example, computational docking studies have suggested that certain fluoroquinolones, such as ciprofloxacin (B1669076) and moxifloxacin, can bind to the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov This binding could potentially inhibit the protease's function, thereby interfering with the viral life cycle. mdpi.comnih.gov These findings suggest a possible avenue for repurposing or developing quinoline-based compounds as antiviral agents.
Protein Kinases : The modulation of host cell protein kinases is another area of interest for antiviral drug development. mdpi.com Viruses often manipulate host cell signaling pathways, including those regulated by kinases, to facilitate their own replication. nih.gov While direct inhibition of viral protein kinases by 6-fluoroquinoline-8-carbaldehyde derivatives is not extensively documented, the broader class of quinolines has been investigated for its effects on various kinases. For instance, certain kinase inhibitors have shown the ability to reduce viral replication by interfering with processes like viral entry or gene expression. nih.govresearchgate.net The AXL receptor tyrosine kinase, which is involved in the entry of several viruses, including SARS-CoV-2, represents a potential host target for antiviral intervention. mdpi.com
In Vitro Antimicrobial Activity against Defined Pathogen Collections
The antimicrobial efficacy of derivatives of this compound has been extensively evaluated in vitro against a wide range of pathogenic microorganisms. These studies are crucial for determining the spectrum of activity and potency of new compounds.
Derivatives of the fluoroquinolone class have demonstrated broad-spectrum antibacterial activity, encompassing both Gram-positive and Gram-negative bacteria. wikipedia.orgwikipedia.org However, the specific activity profile can vary significantly depending on the chemical structure of the derivative.
For example, ciprofloxacin is particularly effective against many Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Haemophilus influenzae, but shows comparatively less activity against some Gram-positive organisms like Streptococcus pneumoniae. wikipedia.orgnih.gov In contrast, newer fluoroquinolones such as levofloxacin (B1675101) exhibit enhanced activity against Gram-positive bacteria, including S. pneumoniae, while maintaining good activity against many Gram-negative pathogens. wikipedia.org
The development of resistance is a significant challenge in antibacterial therapy. Some quinoline derivatives have shown activity against resistant strains. For instance, a synthesized quinoline derivative demonstrated potent activity against a vancomycin-resistant strain of Enterococcus faecium, with a minimum inhibitory concentration (MIC) of 4 µg/mL, which was significantly lower than that of vancomycin (B549263) itself (>64 µg/mL). nih.gov
Interactive Data Table: In Vitro Antibacterial Activity of Selected Quinolone Derivatives
| Compound/Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Ciprofloxacin | Less effective against S. aureus and S. pneumoniae. | Particularly effective against E. coli, P. aeruginosa, H. influenzae. | wikipedia.org |
| Levofloxacin | Enhanced activity against S. pneumoniae. | Less active than ciprofloxacin against P. aeruginosa. | wikipedia.org |
| Fleroxacin | Active against S. aureus. | Active against E. coli, P. aeruginosa, Shigella spp., Salmonella spp. | wikipedia.org |
| Enrofloxacin | Active against Staphylococcus spp. (including MRSA). | Broad spectrum including P. aeruginosa, E. coli, Salmonella spp. | wikipedia.org |
| Moxifloxacin | Active against Gram-positive bacteria. | Active against Gram-negative bacteria. | wikipedia.org |
| Quinolone Derivative 8 | Active against vancomycin-resistant E. faecium (MIC: 4 µg/mL). | Active against E. coli, P. aeruginosa, K. pneumoniae. | nih.gov |
Several fluoroquinolones and their derivatives have been investigated for their potential to treat mycobacterial infections, most notably tuberculosis, caused by Mycobacterium tuberculosis. researchgate.net Some fluoroquinolones are now considered important second-line drugs for the treatment of multidrug-resistant tuberculosis (MDR-TB). researchgate.net
Research into novel quinolone derivatives has identified compounds with promising antimycobacterial activity. In one study, a series of quinolone derivatives were synthesized and evaluated against the M. tuberculosis H37Rv strain. rsc.org Several compounds from this series exhibited significant in vitro activity, with MIC values in the range of 1.2 to 3 µg/mL. rsc.org Notably, some of these compounds also demonstrated excellent activity against a tested MDR-TB strain, with MIC values as low as 0.9 µg/mL. rsc.org
Further studies have highlighted the importance of specific structural features for antimycobacterial efficacy. For example, bifunctional fluoroquinolone-hydroxyquinoline complexes, particularly those derived from ciprofloxacin and ofloxacin (B1677185), showed potent anti-TB activity with 98% inhibition at a concentration of 6.25 µg/mL. nih.gov
Interactive Data Table: In Vitro Antimycobacterial Activity of Selected Quinolone Derivatives
| Compound/Derivative | Target | Activity | Reference |
| Quinolone derivatives (6b6, 6b12, 6b21) | M. tuberculosis H37Rv | MIC: 1.2–3 µg/mL | rsc.org |
| Quinolone derivatives (6b6, 6b12, 6b21) | MDR-TB strain | MIC: 0.9–3 µg/mL | rsc.org |
| Ciprofloxacin-hydroxyquinoline complex | M. tuberculosis | 98% inhibition at 6.25 µg/mL | nih.gov |
| Ofloxacin-hydroxyquinoline complex | M. tuberculosis | 98% inhibition at 6.25 µg/mL | nih.gov |
| Norfloxacin-hydroxyquinoline complex | M. tuberculosis | Less potent than ciprofloxacin and ofloxacin derivatives. | nih.gov |
| Quinolone derivatives (39, 40) | M. tuberculosis | MIC: 1.56 µg/mL (equipotent to ciprofloxacin) | nih.gov |
Modulation of Key Cellular Pathways and Processes
Research into the biological activity of quinoline derivatives, including those structurally related to this compound, has predominantly centered on their antimicrobial and anticancer properties. The core mechanism for fluoroquinolones involves the inhibition of key enzymes essential for bacterial DNA replication and repair.
Fluoroquinolones, a class of compounds to which this compound belongs, are well-established inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.netwikipedia.orgresearchgate.netnih.gov These enzymes are vital for maintaining the proper topology of DNA during replication, transcription, and recombination. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in its cleavage-competent state, leading to double-strand DNA breaks and ultimately bacterial cell death. nih.gov DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. wikipedia.orgresearchgate.net
The introduction of a fluorine atom at the C-6 position of the quinolone ring is a critical structural feature that enhances the compound's penetration into bacterial cells and its binding affinity to the target enzymes. mdpi.com While specific studies on this compound are limited, research on analogous compounds provides valuable insights. For instance, derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde have been synthesized and shown to possess moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Beyond their antibacterial effects, some fluoroquinolone derivatives have demonstrated potential as anticancer agents. nih.gov This activity is also linked to the inhibition of topoisomerases, but in this case, the human counterparts of these enzymes.
In Silico Prediction and Validation of Molecular Interactions and Pharmacodynamic Properties
In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, have become indispensable tools in the pre-clinical evaluation of new chemical entities. These computational approaches allow for the prediction of how a compound like this compound might interact with its biological targets and its likely pharmacodynamic properties.
Molecular docking studies on various fluoroquinolone derivatives have been conducted to elucidate their binding modes within the active sites of DNA gyrase and topoisomerase IV. nih.govnih.gov These studies help in understanding the structure-activity relationships and in designing new derivatives with improved potency. For example, in silico studies of novel 6-hydroxyquinolinone derivatives, which share a core structure, predicted their binding affinities and interactions with microbial DNA gyrase B. nih.gov
Similarly, the SwissADME platform has been used to predict the pharmacokinetic properties of quinoline derivatives, providing insights into their potential as drug candidates. researchgate.net Such predictions for derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde suggested their suitability for development as antibacterial drugs. researchgate.net
While direct in silico data for this compound is not extensively published, the predicted properties of a structurally similar isomer, 8-fluoroquinoline-6-carbaldehyde, are available and offer a point of comparison.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of a Structural Isomer
| Property | Predicted Value for 8-fluoroquinoline-6-carbaldehyde |
| Molecular Formula | C10H6FNO |
| Molecular Weight | 175.16 g/mol |
| XlogP (Predicted) | 1.8 |
| Predicted Collision Cross Section (CCS) [M+H]+ | 131.3 Ų |
| Predicted Collision Cross Section (CCS) [M+Na]+ | 142.1 Ų |
| Predicted Collision Cross Section (CCS) [M-H]- | 133.9 Ų |
| Data sourced from PubChem for CID 53739560. uni.lu |
Table 2: In Silico Screening Results for Related Quinolone Derivatives
| Compound/Derivative Class | Target | In Silico Method | Key Findings | Reference |
| Derivatives of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde | Bacterial Strains | SwissADME | Suitable for development as antibacterial drugs. | researchgate.net |
| Novel 6-hydroxyquinolinone derivatives | Microbial DNA gyrase B | Molecular Docking | Prediction of binding affinities and interactions at the active site. | nih.gov |
| Fluoroquinolones (Ofloxacin, Moxifloxacin, Sparfloxacin) | HCV NS3 helicase | Molecular Docking | Interaction with the catalytic groove. | nih.gov |
| Ciprofloxacin-chalcone derivative | SARS-CoV-2 Mpro | Molecular Docking | Potent inhibitory activity predicted. | nih.gov |
These in silico predictions are instrumental in guiding the synthesis and biological evaluation of new compounds, helping to prioritize candidates with the most promising therapeutic potential.
Ix. Potential Applications in Materials Science
Development of 6-Fluoroquinoline-8-carbaldehyde-Based Functional Materials
While specific research on functional materials derived directly from this compound is limited, the broader class of quinoline (B57606) derivatives has been explored for creating materials with tailored properties. The aldehyde functionality in this compound serves as a versatile reactive site for synthesizing larger, more complex functional molecules through reactions such as Schiff base formation, Wittig reactions, and various condensations. These reactions allow for the incorporation of the fluoroquinoline moiety into larger conjugated systems, which are the cornerstone of many functional organic materials.
For instance, quinoline derivatives are known to exhibit properties such as corrosion inhibition. While not specific to the 8-carbaldehyde isomer, this suggests that films or coatings derived from related structures could offer protective properties to metal surfaces. The development of such functional materials would, however, necessitate further investigation into the synthesis and characterization of polymers and molecular assemblies based on this compound.
Integration into Advanced Optoelectronic Devices (e.g., Dye-Sensitized Solar Cells)
The field of optoelectronics, particularly dye-sensitized solar cells (DSSCs), presents a fertile ground for the application of quinoline-based compounds. Organic dyes are a critical component of DSSCs, responsible for absorbing sunlight and injecting electrons into a semiconductor matrix. The performance of these dyes is intrinsically linked to their molecular structure, including their absorption spectra, energy levels, and anchoring groups.
Although direct use of this compound as a primary sensitizer (B1316253) in DSSCs is not prominently documented, its structural features suggest it could be a valuable precursor for designing efficient organic sensitizers. The quinoline core can act as an effective electron donor or part of the π-conjugated bridge that facilitates charge transfer. The aldehyde group can be chemically modified to introduce an anchoring group, such as a cyanoacrylic acid, which is essential for binding the dye to the titanium dioxide (TiO₂) surface of the solar cell.
Research on other quinoline-containing organic sensitizers has demonstrated their potential in achieving good power conversion efficiencies. For example, dyes incorporating a quinoline unit have been synthesized and shown to perform effectively in DSSCs. These sensitizers often feature a donor-π-acceptor (D-π-A) structure, where the quinoline moiety can be part of the π-linker. The fluorine substituent in this compound could further enhance the performance by modifying the electronic properties and potentially improving the photostability of the resulting dye. The development of a DSSC dye from this compound would involve its chemical modification to create a molecule with the appropriate energy levels for efficient electron injection and regeneration.
| Feature | Potential Role of this compound in DSSC Dyes |
| Quinoline Core | Can serve as an electron donor or part of the π-conjugated bridge. |
| Aldehyde Group | A reactive site for introducing an anchoring group (e.g., cyanoacrylic acid) to bind to the TiO₂ surface. |
| Fluorine Atom | May enhance electronic properties and photostability of the final dye molecule. |
Exploration in Advanced Polymeric Materials and Nanostructured Composites
The exploration of this compound in the context of advanced polymeric materials and nanostructured composites is an area that remains largely uncharted in the available scientific literature. However, the inherent reactivity of the aldehyde group opens up possibilities for its incorporation into polymer backbones or as a pendant group.
For instance, it could be used as a monomer in the synthesis of novel condensation polymers with unique optical and thermal properties. The resulting polymers could find applications in areas such as specialty coatings, high-performance plastics, or as matrices for composite materials.
In the realm of nanostructured composites, this compound could be functionalized onto the surface of nanoparticles to modify their properties or to create hybrid materials. For example, its conjugation to quantum dots or metallic nanoparticles could lead to new materials with interesting photophysical behaviors for applications in sensing, imaging, or catalysis. The development in this area is contingent on future research focused on the polymerization and grafting reactions involving this specific fluoroquinoline derivative.
X. Future Research Directions and Emerging Opportunities
Exploration of Novel and Highly Efficient Synthetic Pathways for Sustainable Production
The development of environmentally benign and efficient synthetic routes to 6-Fluoroquinoline-8-carbaldehyde is a key area for future research. Current methodologies for quinoline (B57606) synthesis, while effective, often rely on harsh reaction conditions, expensive catalysts, and generate significant waste. researchgate.netnih.gov Future efforts will likely focus on "green" chemistry principles to address these limitations.
Promising avenues include the adoption of organocatalyzed reactions, which avoid the use of toxic heavy metals. researchgate.netnih.gov Additionally, the use of nanocatalysts, such as those based on copper or iron, presents an opportunity for developing highly efficient and recyclable catalytic systems for quinoline synthesis. nih.govnih.gov These approaches can lead to higher yields, reduced reaction times, and milder reaction conditions, contributing to more sustainable production processes. nih.gov The exploration of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, also holds promise for streamlining the synthesis of functionalized quinolines like this compound. researchgate.net
A comparative look at different catalytic approaches is presented below:
| Catalytic System | Potential Advantages for this compound Synthesis | Relevant Research Findings for Quinolines |
| Organocatalysis | Metal-free, reduced toxicity, mild reaction conditions. researchgate.netnih.gov | Various organocatalysts have been successfully employed for the construction of the quinoline core. nih.gov |
| Nanocatalysis (e.g., Copper, Iron) | High efficiency, recyclability, high surface area to volume ratio. nih.govnih.gov | Copper and iron-based nanoparticles have demonstrated high yields and shorter reaction times in quinoline synthesis. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Microwave irradiation has been shown to be more efficient than conventional heating for the synthesis of some quinoline derivatives. |
Rational Design of Next-Generation Fluoroquinoline-Based Molecular Probes and Tools
The inherent fluorescence of the quinoline ring system makes this compound an excellent candidate for the development of novel molecular probes. nih.govnih.gov The aldehyde functional group at the 8-position provides a convenient handle for the introduction of various recognition moieties, allowing for the rational design of probes for specific biological targets.
Future research will likely focus on creating "turn-on" or "turn-off" fluorescent probes, where the fluorescence signal is modulated upon binding to a target analyte. nih.gov Derivatives of 8-aminoquinoline, which are structurally similar to the aldehyde, have already shown significant promise as selective fluorescent probes for metal ions like Zn²⁺. nih.gov By analogy, this compound can be derivatized to create sensors for a variety of biologically important species. The design of these probes can be guided by computational studies to predict their binding affinities and photophysical properties. nih.gov
| Probe Design Strategy | Potential Application for this compound | Key Research Highlights for Related Probes |
| Chelation-Enhanced Fluorescence (CHEF) | Detection of metal ions. nih.gov | 8-Amidoquinoline derivatives exhibit fluorescence enhancement upon binding to Zn²⁺. nih.gov |
| Photoinduced Electron Transfer (PET) | Sensing of various analytes through fluorescence quenching or enhancement. nih.gov | Quinoline-based probes have been designed with opposite fluorescence responses to different metal ions. nih.gov |
| Target-Specific Ligand Conjugation | Imaging and tracking of specific biomolecules or cellular processes. nih.gov | The aldehyde group can be readily converted to other functional groups for conjugation. |
Integration with High-Throughput Screening Methodologies for Discovery of Unforeseen Biological Activities
High-throughput screening (HTS) offers a powerful approach to rapidly assess the biological activity of large libraries of compounds. researchgate.net Integrating this compound and its derivatives into HTS campaigns could lead to the discovery of novel therapeutic agents. The versatility of the quinoline scaffold, known for a wide range of biological activities including antibacterial and anticancer effects, makes this a promising area of exploration. acs.orgmdpi.com
Future research could involve the development of specific HTS assays tailored to the chemical properties of this compound. For instance, colorimetric assays optimized for the detection of aldehydes could be adapted to screen for its interactions with biological targets. nih.gov Furthermore, microdroplet-based reaction platforms combined with mass spectrometry can be employed for the high-throughput screening of optimal synthesis conditions for its derivatives, accelerating the drug discovery process. nih.gov
| HTS Application | Relevance to this compound | Supporting Research |
| Antimicrobial Screening | The fluoroquinolone core is a well-established antibacterial pharmacophore. nih.gov | HTS is a standard method for identifying new antimicrobial agents. |
| Anticancer Screening | Quinolines have shown promise as anticancer agents. acs.org | HTS is widely used to screen for compounds with cytotoxic effects on cancer cell lines. |
| Enzyme Inhibition Assays | The aldehyde group can potentially interact with active sites of various enzymes. | HTS assays are routinely used to identify enzyme inhibitors. researchgate.net |
Development of Supramolecular Assemblies and Precisely Engineered Nanostructures
The planar structure and potential for non-covalent interactions make the quinoline moiety an attractive building block for the construction of supramolecular assemblies and nanostructures. nih.gov Future research could explore the self-assembly of this compound derivatives into well-defined architectures such as nanofibers, vesicles, and gels. These materials could find applications in areas such as drug delivery, tissue engineering, and catalysis.
The aldehyde group can be utilized to form dynamic covalent bonds, leading to the creation of responsive materials that can change their structure and properties in response to external stimuli. Furthermore, the incorporation of this compound into metal-organic frameworks (MOFs) could yield materials with tailored porosity and functionality for applications in gas storage, separation, and catalysis. researchgate.net The use of nanomaterials, such as silica-functionalized magnetic nanoparticles, has already been shown to enhance the synthesis of quinolines and could be extended to the fabrication of quinoline-based nanocomposites. nih.gov
Advanced Computational Modeling for Predictive Design and Optimization of Properties
Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for the rational design and optimization of molecules with desired properties. nih.govscirp.org For this compound, computational studies can provide valuable insights into its electronic structure, conformational preferences, and reactivity. nih.gov
Future research will likely employ advanced computational methods to:
Predict Spectroscopic Properties: Accurately predict NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives. nih.gov
Model Reaction Mechanisms: Elucidate the mechanisms of synthetic reactions to optimize conditions and improve yields. sioc-journal.cn
Design Novel Molecular Probes: Predict the binding affinity and photophysical changes upon interaction with target analytes. nih.gov
Evaluate Pharmacokinetic Properties: Use in silico methods to predict absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates derived from this compound. nih.govnih.gov
A summary of computational approaches and their applications is provided below:
| Computational Method | Application to this compound | Relevant Findings for (Fluoro)quinolones |
| Density Functional Theory (DFT) | Prediction of geometry, electronic structure, and spectroscopic properties. nih.govscirp.org | DFT has been used to study the conformational preferences and hydrogen bonding in fluoroquinolone precursors. nih.gov |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra for probe design. nih.gov | TD-DFT calculations have been used to understand the fluorescence mechanisms of quinoline-based probes. nih.gov |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.gov | Docking studies have been used to investigate the interactions of fluoroquinolones with DNA gyrase. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict biological activity based on molecular structure. | QSAR models have been developed for predicting the antibacterial activity of fluoroquinolones. |
Q & A
Q. How can researchers design a robust SAR (Structure-Activity Relationship) study for this compound analogs in anticancer drug discovery?
- Methodological Answer :
- Library Design : Synthesize 20+ derivatives with variations at C-6 (F, Cl, CF₃) and C-8 (CHO, COOH, CH₂OH).
- Assays : Test cytotoxicity (MTT assay), apoptosis (Annexin V), and target engagement (thermal shift assay).
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate substituent properties (logP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
